5-Chloro-3,3'-diiodo-L-thyronine
Description
Properties
Molecular Formula |
C₁₅H₁₂ClI₂NO₄ |
|---|---|
Molecular Weight |
559.52 |
Origin of Product |
United States |
Preparation Methods
Sequential Iodination and Chlorination
This method begins with L-tyrosine as the starting material. Initial iodination at the 3 and 3' positions is achieved using iodine monochloride (ICl) or iodine in the presence of a Lewis acid (e.g., FeCl₃), followed by chlorination at the 5 position. Chlorination may employ sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions. For example, iodination of L-tyrosine in aqueous NaOH with I₂ yields 3,5-diiodo-L-tyrosine, which can subsequently undergo electrophilic chlorination at the 5 position.
Simultaneous Halogenation
Alternative routes utilize pre-halogenated precursors. For instance, 3-iodo-5-chloro-L-tyrosine could be synthesized first, followed by iodination at the 3' position using iodonium salts (e.g., 4,4'-dimethoxydiphenyl-iodonium bromide) in alkaline conditions. This approach leverages metal-complex intermediates to stabilize reactive species during coupling reactions.
Metal-Mediated Coupling Reactions
Metal complexes play a pivotal role in facilitating thyronine backbone formation. A patent by details the synthesis of 3,5-diiodothyronines via copper-mediated coupling, which can be adapted for chloro-diiodo derivatives:
Example Protocol (Adapted from)
-
Formation of Metal Complex :
-
Coupling with Iodonium Salts :
-
Chlorine Introduction :
Protective Group Strategies
Protecting amino and carboxyl groups is essential to prevent undesired side reactions during halogenation:
Carbobenzoxy (Cbz) Protection
Methyl Esterification
-
The carboxyl group is esterified using methanol and thionyl chloride (SOCl₂), enabling smoother halogenation.
-
Post-halogenation, the ester is hydrolyzed with NaOH to regenerate the free acid.
Purification and Characterization
Crystallization
Crude this compound is purified via recrystallization from ethanol-water mixtures, yielding white crystalline solids with melting points ~255–260°C (dec.).
Chromatographic Methods
Spectroscopic Analysis
-
Mass Spectrometry (MS) : Molecular ion peak at m/z 525.08 (C₁₅H₁₃I₂NO₄).
-
¹H-NMR : Aromatic protons resonate at δ 7.2–7.5 ppm, confirming halogen substitution patterns.
Comparative Analysis of Synthetic Routes
Q & A
Q. How can researchers synthesize and characterize 5-Chloro-3,3'-diiodo-L-thyronine for experimental use?
Methodological Answer: Synthesis typically involves halogenation of thyronine derivatives under controlled conditions. Characterization requires:
- Purity assessment : Use HPLC with UV detection (λmax ~227 nm, similar to T3 analogs) .
- Structural confirmation : NMR or X-ray crystallography (for hygroscopic compounds, ensure anhydrous handling) .
- Stability testing : Monitor degradation under varying temperatures and pH using mass spectrometry .
Note: Stock solutions should be prepared in inert-gas-purged solvents to prevent oxidation .
Q. What in vitro models are suitable for initial screening of thyromimetic activity?
Methodological Answer:
- GH3 pituitary cells : Measure TSH suppression or GH mRNA induction via RT-qPCR .
- Hepatic cell lines : Assess peripheral effects (e.g., malic enzyme mRNA levels) .
- Competitive binding assays : Use [125I]-T3 displacement with nuclear receptor extracts to estimate affinity .
Advanced Research Questions
Q. How does the chloro substitution in this compound influence receptor binding compared to non-chlorinated analogs?
Methodological Answer:
- 3D-QSAR modeling : Compare steric/electronic properties with analogs like T2 (3,5-diiodo-L-thyronine) and T3 using CoMFA .
- Electrophoretic mobility shift assays (EMSAs) : Evaluate TRβ1 homodimer dissociation from T3 response elements .
- Functional studies : Test isoform-specific TR activation (TRα vs. TRβ) using luciferase reporter assays .
Key Finding: Chloro substitution may reduce TR binding affinity by ~100-fold compared to T3, but enhance mitochondrial targeting .
Q. How can researchers resolve contradictions in reported thyromimetic effects (e.g., central vs. peripheral activity)?
Methodological Answer:
- Dose-response stratification : Compare TSH suppression (central) and hepatic ME induction (peripheral) in vivo at equimolar doses .
- Mechanistic dissection : Use TR isoform-specific knockouts or siRNA to isolate pathways .
- Tissue-specific metabolomics : Quantify deiodinase activity (5'DI/5'DII) in target tissues via radioisotope tracing .
Q. What analytical challenges arise in detecting this compound in biological matrices?
Methodological Answer:
- Chromatographic interference : Optimize LC-MS/MS with ion-pairing agents to separate from endogenous iodothyronines .
- Cross-reactivity : Validate ELISA kits against structural analogs (e.g., T2, rT3) to ensure specificity .
- Low-abundance detection : Employ immunoprecipitation followed by high-resolution mass spectrometry .
Methodological Best Practices
Q. How should researchers handle this compound given its hygroscopic nature?
- Storage : Store at -20°C in desiccated, amber vials to prevent hydrolysis .
- Solubility : Use DMSO or ethanol for stock solutions, and confirm concentration via spectrophotometry (extinction coefficient ε227 ≈ 4,200 M⁻¹cm⁻¹) .
- Inert atmosphere : Prepare working solutions under argon/glovebox conditions .
Q. What in vivo experimental designs are optimal for studying metabolic effects?
- Rodent models : Administer via intraperitoneal injection; monitor core body temperature, oxygen consumption, and lipid oxidation markers .
- Time-course analysis : Collect serum and tissues (liver, pituitary) at 0, 6, 12, 24 h post-dose to capture transient 5'DI activation .
- Control groups : Include T3/T2-treated cohorts to benchmark selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
